Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 132272-73-2
VCID: VC2241596
InChI: InChI=1S/C11H10BrN3O4/c1-3-19-11(16)7-9(12)14-5-4-6(2)8(15(17)18)10(14)13-7/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(N2C=CC(=C(C2=N1)[N+](=O)[O-])C)Br
Molecular Formula: C11H10BrN3O4
Molecular Weight: 328.12 g/mol

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

CAS No.: 132272-73-2

Cat. No.: VC2241596

Molecular Formula: C11H10BrN3O4

Molecular Weight: 328.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate - 132272-73-2

Specification

CAS No. 132272-73-2
Molecular Formula C11H10BrN3O4
Molecular Weight 328.12 g/mol
IUPAC Name ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C11H10BrN3O4/c1-3-19-11(16)7-9(12)14-5-4-6(2)8(15(17)18)10(14)13-7/h4-5H,3H2,1-2H3
Standard InChI Key LGAZXCGDXQOPRK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N2C=CC(=C(C2=N1)[N+](=O)[O-])C)Br
Canonical SMILES CCOC(=O)C1=C(N2C=CC(=C(C2=N1)[N+](=O)[O-])C)Br

Introduction

Structural Characteristics

Molecular Structure

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate features a bicyclic core structure with multiple substitutions. The compound's structure can be represented using the SMILES notation: CCOC(=O)C1=C(N2C=CC(=C(C2=N1)N+[O-])C)Br . This representation highlights the connectivity and arrangement of atoms within the molecule.

Structural Features

The compound possesses several key structural elements:

  • A fused imidazo[1,2-a]pyridine ring system forming the core scaffold

  • A bromine substituent at position 3 of the imidazole ring

  • A methyl group at position 7 of the pyridine ring

  • A nitro group at position 8 of the pyridine ring

  • An ethyl carboxylate group at position 2 of the imidazole ring

These diverse structural elements contribute to the compound's unique chemical reactivity and potential biological interactions .

Physicochemical Properties

General Properties

The compound typically appears as a liquid at room temperature with a purity standard of 99.0% for commercial research-grade material . Its key physicochemical properties are detailed in Table 1.

Table 1: Physicochemical Properties of Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

PropertyValueSource
Molecular Weight328.12 g/mol
Physical StateLiquid
Topological Polar Surface Area (TPSA)86.74 Ų
LogP2.49012
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0
Rotatable Bonds3

Solubility and Stability

While specific solubility data for this compound is limited in the available sources, compounds of the imidazo[1,2-a]pyridine class typically demonstrate solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. The presence of the ethyl ester and nitro groups likely contributes to its solubility profile .

For storage stability, it is recommended to keep the compound sealed in dry conditions at 2-8°C to maintain its chemical integrity over extended periods .

Comparison with Related Compounds

Structural Analogues

Several related imidazo[1,2-a]pyridine derivatives share structural similarities with the target compound. Table 2 presents a comparison of Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate with its close analogues.

Table 2: Comparison of Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Distinguishing Features
Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate132272-73-2C11H10BrN3O4328.12Contains methyl at position 7 and nitro at position 8
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate143982-54-1C10H9BrN2O2Not specifiedLacks methyl and nitro substituents
Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylateNot specifiedNot specified283.12Contains methyl at position 7 but lacks nitro group
Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate1315362-89-0C11H11BrN2O2283.12Has methyl at position 2 and carboxylate at position 7

Structure-Property Relationships

The positioning of functional groups on the imidazo[1,2-a]pyridine scaffold significantly influences the physicochemical properties of these compounds. The nitro group at position 8 in Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate likely increases its polarity and hydrogen bond accepting capabilities compared to analogues lacking this substituent .

Research Applications

Synthetic Utility

Compounds like Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate serve as valuable building blocks in organic synthesis. The carboxylate group at position 2 provides a reactive site for further functionalization, while the bromine at position 3 offers possibilities for cross-coupling reactions .

The compound's structure makes it particularly suitable for use in the development of peptidomimetics through tandem reaction processes such as the Groebke–Blackburn–Bienaymé and Ugi reactions, which can introduce multiple diversity points from readily available starting materials .

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